8-Methylnonanal

Description

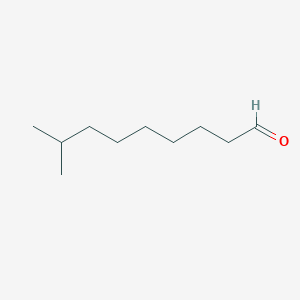

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylnonanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMOXLRWVGEXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | ISODECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701023804 | |

| Record name | 8-Methylnonanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecaldehyde is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Colorless liquid with a sweet fruity odor; [HSDB], Colorless, transparent liquid/Sweet aroma of fruit with green notes | |

| Record name | ISODECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 8-Methylnonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2256/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

197 °C, BP: 82-84 °C @ 15 MM HG /DL-FORM/ | |

| Record name | ISODECYLALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °F (USCG, 1999) | |

| Record name | ISODECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

INSOL IN WATER, SOL IN ALCOHOL, very slightly soluble, Soluble (in ethanol) | |

| Record name | ISODECYLALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 8-Methylnonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2256/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.84 at 59 °F (est.) (USCG, 1999) - Less dense than water; will float, 0.8290 /mixed isomers/, DENSITY: 0.8253 @ 20 °C /D-FORM/, 0.8227 - 0.8231 (20 °) | |

| Record name | ISODECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYLALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 8-Methylnonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2256/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.4 | |

| Record name | ISODECYLALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.55 mmHg (USCG, 1999), 0.29 [mmHg] | |

| Record name | ISODECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

3085-26-5, 1321-89-7 | |

| Record name | ISODECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanal, 8-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methylnonanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA4031G8P7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYLALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Occurrence and Natural Distribution of 8 Methylnonanal

Presence in Botanical Species

The natural occurrence of 8-methylnonanal is most notably documented in the complex aromatic bouquets of citrus fruits. Detailed analytical studies have confirmed its presence as a constituent of the volatile emissions and peel extracts of these fruits.

Identification in Fruit Volatiles and Essential Oils

The essential oil of the Australian Finger Lime (Citrus australasica) is recognized as a source of this compound. This compound is a characteristic ingredient in the volatile profile of this unique citrus fruit.

Research into the composition of yuzu (Citrus junos) peel oil has led to the identification of this compound as a novel, naturally occurring aldehyde. frontiersin.orgnih.govuky.edu Studies have highlighted its contribution to the fresh, green, and bitter citrus notes that are characteristic of yuzu's distinct aroma. uky.edu Along with 6-methyloctanal (B3051043) and 8-methyldecanal (B12690100), this compound was one of three previously unreported aldehydes discovered in yuzu peel oil. frontiersin.orgnih.gov Enantioselective synthesis and analysis have further revealed that the this compound found in yuzu essential oil is the (S)-enantiomer, present in a high enantiomeric excess. mdpi.com

While prominently identified in the aforementioned species, the distribution of this compound may extend to other citrus varieties as well. The comprehensive analysis of citrus essential oils is an ongoing area of research, and the presence of minor constituents like this compound may be uncovered in a wider range of species with increasingly sensitive analytical techniques. A review of volatile compounds in major citrus species highlights the prevalence of various aldehydes in their essential oils, creating a basis for the potential wider distribution of branched-chain aldehydes like this compound. annualreviews.org

Table 1: Occurrence of this compound in Botanical Species

| Botanical Species | Plant Part | Reference(s) |

|---|---|---|

| Australian Finger Lime (Citrus australasica) | Peel | |

| Yuzu (Citrus junos) | Peel | frontiersin.orgnih.govuky.edu |

| Mandarin (Citrus reticulata) | Peel | frontiersin.organnualreviews.org |

| Tangerine | Peel | frontiersin.org |

Mandarin and Tangerine Peel Extracts

Biosynthetic Origin in Plant Systems

The biosynthesis of branched-chain aldehydes such as this compound in plants is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), namely leucine (B10760876), isoleucine, and valine. frontiersin.org While the complete pathway for this compound has not been elucidated in exhaustive detail for citrus species, the general understanding of branched-chain volatile synthesis in plants provides a strong theoretical framework.

The primary route for the formation of these aldehydes begins with the catabolism of BCAAs. frontiersin.orgnih.gov In this pathway, the amino acid undergoes transamination, a reaction catalyzed by a branched-chain aminotransferase (BCAT) enzyme, to form the corresponding α-keto acid. nih.govoup.com This is followed by an irreversible oxidative decarboxylation of the α-keto acid, a step mediated by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex. wikipedia.orgnih.gov This series of reactions ultimately leads to the formation of branched-chain acyl-CoA esters, which can then be converted to aldehydes.

An alternative pathway for the direct formation of branched-chain aldehydes from their corresponding amino acids has also been proposed. This route involves enzymes known as serine decarboxylase-like (SDC-L) enzymes, which can directly convert a branched-chain amino acid to a branched-chain aldehyde. frontiersin.org

In the context of this compound, its carbon skeleton suggests a biosynthetic relationship with the amino acid leucine. The metabolic pathways involving the degradation of leucine are therefore the most probable origin of this volatile compound in plants. frontiersin.orgnih.gov

Detection in Biological Systems (Non-Plant)

This compound has been identified as a significant volatile organic compound (VOC) involved in the chemical communication systems of mammals, particularly in sheep. Research on Dohne Merino lambs has highlighted the role of this aldehyde in neonatal recognition. oup.com The strong bond formed between a ewe and her lamb shortly after birth is crucial for the lamb's survival and is largely based on the ewe's ability to recognize her offspring's unique scent. oup.comcore.ac.uk

Scientists have identified 133 VOCs in the wool of these lambs, which are believed to constitute the neonatal recognition cue. oup.com Among these, this compound is a key constituent. oup.comcore.ac.ukresearchgate.net Studies have shown temporal changes in the composition of these VOCs. For instance, the concentration of this compound, along with other lower molecular weight aldehydes, is higher in the wool of day-old lambs compared to week-old lambs. researchgate.net Specifically, in studies conducted during the 2007 and 2010 lambing seasons, this compound was one of only four compounds that showed good predictivity for neonatal recognition. oup.comresearchgate.net

The following table details the findings from headspace analyses of VOCs in the cranial wool of Dohne Merino lambs, indicating the role of this compound.

| Study Year | Key Findings | Relevant Compounds with Good Predictivity |

| 2007 & 2010 | Temporal changes in VOCs of lamb's wool used for neonatal recognition by ewes. | This compound, undecanal, 1-tetradecanol, 1-hexadecanol (B1195841) oup.comresearchgate.net |

This evidence underscores the critical role of this compound as a semiochemical in facilitating the vital mother-offspring bond in sheep.

This compound has also been identified as a volatile organic compound (VOC) originating from human emissions. amazonaws.com Its presence is not a direct bioeffluent but rather the result of chemical reactions occurring on the skin's surface. amazonaws.com Specifically, this compound is an aldehydic product formed when ozone in the surrounding air reacts with certain unsaturated fatty acids present in skin surface lipids. amazonaws.com

The precursor fatty acids that lead to the formation of this compound upon reaction with ozone are detailed in the table below.

| Unsaturated Fatty Acid | Formula | Percentage of Skin Surface Lipids | Aldehydic Product |

| cis-14-Methylpentadec-6-enoic acid | iso-C16:1Δ6 | 1.0% | This compound amazonaws.com |

| cis-16-Methylheptadec-8-enoic acid | iso-C18:1Δ8 | 0.20% | This compound amazonaws.com |

Role in Animal Chemical Communication Systems

Environmental Presence and Dynamics

Information regarding the broader environmental presence and dynamics of this compound is not extensively documented in the reviewed sources. However, some of its chemical properties can provide insight into its likely environmental behavior. This compound is a liquid at room temperature and is described as having limited solubility in water, while being soluble in organic solvents. solubilityofthings.com Its volatility is a key characteristic, suggesting it will primarily exist in the gas phase in the environment. solubilityofthings.com

The compound is used in the fragrance and flavor industry, which could lead to its release into the environment. solubilityofthings.comthegoodscentscompany.com It has been detected in the volatile profiles of bee pollen, with its concentration varying depending on storage conditions. researchgate.net For instance, Tuscan bee pollen stored at room temperature showed notable percentages of this compound. researchgate.net While specific studies on its persistence, degradation, and transport in soil, water, or the wider atmosphere are not detailed, its potential for synthesis from renewable resources is being explored as part of green chemistry initiatives. solubilityofthings.com

Chemical Synthesis and Derivatization of 8 Methylnonanal

Established Synthetic Methodologies

Oxidation of Corresponding Alcohols (e.g., 8-Methylnonanol)

A common and direct method for preparing 8-methylnonanal is through the oxidation of the primary alcohol, 8-methylnonanol. googleapis.comnih.govgoogle.comepo.org This transformation converts the hydroxyl group of the alcohol into a carbonyl group, forming the aldehyde.

Pyridinium (B92312) chlorochromate (PCC) is a widely used oxidizing agent for the conversion of primary alcohols to aldehydes. masterorganicchemistry.comnumberanalytics.com It is considered a mild and selective reagent that can perform the oxidation without further oxidizing the aldehyde to a carboxylic acid, a common issue with stronger oxidizing agents. chemistrysteps.comlibretexts.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758). google.comorganic-chemistry.org

In a typical procedure, 8-methylnonanol is added to a suspension of PCC in dichloromethane and stirred at room temperature. google.comepo.org The reaction progress can be monitored, and upon completion, the product is isolated by filtration and evaporation of the solvent. organic-chemistry.org A specific example involves adding 91.0g of 8-methylnonanol to a mixture of 1.5 L of dichloromethane and 194 g of PCC, followed by stirring for 2 hours at room temperature to yield this compound. google.comepo.org Another documented synthesis reports the oxidation of 8-methylnonan-1-ol (1.02 g) with PCC (2.48 g) and sodium acetate (B1210297) (228 mg) in dichloromethane (50 mL) for 2 hours at room temperature, resulting in this compound. mdpi.com The use of a buffer, such as sodium acetate, can be employed to protect acid-sensitive groups. organic-chemistry.org

The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester from the alcohol, which then undergoes an elimination reaction to form the carbon-oxygen double bond of the aldehyde. masterorganicchemistry.comlibretexts.org

Multi-Step Synthetic Routes

This compound can also be synthesized through multi-step reaction sequences that begin with precursor molecules other than 8-methylnonanol.

One multi-step synthesis starts with the preparation of 8-methyl-6-nonen-1-ol. This intermediate is then hydrogenated to produce 8-methylnonanol. google.com The hydrogenation is typically carried out using a catalyst such as palladium on carbon under hydrogen pressure. google.comepo.org For instance, 93.8 g of 8-methyl-6-nonen-1-ol was hydrogenated using 14.1 g of 5% palladium on carbon at 60°C and 100 kg/cm ² of hydrogen pressure to yield 91.0 g of 8-methylnonanol. google.com This 8-methylnonanol is then oxidized to this compound as described in the previous section. google.com

Another route involves the synthesis of 8-methylnonan-1-ol starting from 1,6-hexanediol. nih.gov The diol is first converted to a tosylate, which then undergoes a coupling reaction with a Grignard reagent derived from (S)-(+)-1-chloro-2-methylbutane to form a tetrahydropyranyl (THP) ether intermediate. nih.gov Removal of the THP protecting group yields 8-methylnonan-1-ol, which is subsequently oxidized with PCC to give this compound. nih.gov

A different synthetic approach involves a Wittig reaction. For example, the synthesis of this compound can be achieved using 3-methylbutanal (B7770604) and the triphenyl phosphonium (B103445) salt of ω-bromo ethyl pentanoate. scribd.com Another method describes the hydroformylation of 7-methyl-1-octene (B8746837) as a potential route to this compound.

Synthesis from Precursor Alcohols

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective reaction pathways. nih.govunacademy.com While specific examples for the direct chemoenzymatic synthesis of this compound are not extensively detailed in the provided context, the principles of this approach are well-established. nih.govescholarship.org This methodology often involves using enzymes for key transformations, such as the selective oxidation of alcohols to aldehydes, which can offer advantages in terms of mild reaction conditions and high stereoselectivity. nih.govmdpi.com For instance, laccase/TEMPO systems are used for the oxidation of benzylic alcohols to their corresponding aldehydes. mdpi.com

Stereoselective Synthesis of this compound and Related Isomers

While specific research detailing the stereoselective synthesis of this compound is not extensively documented in the provided sources, the principles for such syntheses can be inferred from the successful enantioselective synthesis of its close structural analogs, 6-methyloctanal (B3051043) and 8-methyldecanal (B12690100). oup.comnih.gov These compounds are characteristic aroma components of the yuzu fruit (Citrus junos), where the (S)-isomers have been identified as the naturally predominant and more characteristically aromatic forms. oup.comresearchgate.net

The general approach to obtaining specific stereoisomers involves several key strategies in organic synthesis:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, such as amino acids or sugars, to introduce the desired stereocenter. ethz.ch

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the new stereocenter has been created. ethz.ch

Enantioselective Catalysis: Using a chiral catalyst to control the stereochemistry of the reaction, leading to the preferential formation of one enantiomer over the other. ethz.ch

A concise enantioselective synthesis for both the (S) and (R) enantiomers of 6-methyloctanal and 8-methyldecanal has been successfully developed, highlighting the feasibility of producing these branched aldehydes with high enantiomeric purity. oup.comnih.gov For instance, the synthesis of (S)-8-methyldecanenitrile was achieved, which then serves as a precursor to the final aldehyde. oup.com The synthesis of steroid analogs has also utilized highly stereoselective 1,6-conjugate additions to create specific methyl-substituted epimers. nih.gov These established methodologies provide a strong foundation for the potential development of a stereoselective synthesis route for this compound.

Structural Modifications and Analog Synthesis

The synthesis of aldehydes structurally related to this compound, as well as its oxidized and reduced forms, has been explored through various chemical pathways.

The synthesis of branched-chain aldehydes, which often contribute significantly to the aroma profiles of natural products, has been a key area of research. researchgate.netresearchgate.net

8-Methyldecanal: Multiple synthetic routes for 8-methyldecanal have been established.

Another patented method involves the creation of a Grignard reagent from 1-bromo-2-methylbutane, which then reacts with 6-bromo-hexanenitrile under cuprous bromide catalysis. The resulting intermediate, 8-methyl-decanenitrile, is then reduced using diisobutylaluminum hydride (DIBAL) to yield the final aldehyde product. google.com

An alternative final step involves the oxidation of the corresponding alcohol, 8-methyldecanol, using 2,2,6,6-tetramethylpiperidine (B32323) oxide (TEMPO) as an oxidizing agent to obtain 8-methyldecanal. google.com

6-Methyloctanal: A concise synthesis for 6-methyloctanal has also been reported. The (S)-enantiomer was synthesized via the reduction of a nitrile precursor, (S)-6-methyloctanenitrile, using diisobutylaluminum hydride (DIBAL) in hexane (B92381) at low temperatures. oup.com The same method was applied to the (R)-nitrile to obtain (R)-6-methyloctanal. oup.com

Below is a summary of the synthesis of these related aldehydes.

| Compound | Starting Material | Key Reagents/Steps | Yield | Reference |

|---|---|---|---|---|

| 8-Methyldecanal | 6-chloro-1-hexanol | Five-step synthesis | 50.7% (overall) | researchgate.net |

| 8-Methyldecanal | 1-bromo-2-methylbutane and 6-bromo-hexanenitrile | Grignard reaction, then DIBAL reduction | Not specified | google.com |

| (S)-6-Methyloctanal | (S)-6-Methyloctanenitrile | DIBAL reduction | Not specified | oup.com |

| (R)-6-Methyloctanal | (R)-6-Methyloctanenitrile | DIBAL reduction | 56.3% | oup.com |

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reduced Derivatives (Alcohols): The primary reduced derivative of this compound is 8-methylnonanol. The synthesis of this compound often proceeds via the oxidation of this alcohol. epo.orggoogle.com One documented synthesis of 8-methylnonanol starts with the hydrogenation of 8-methyl-6-nonen-1-ol. This reaction is carried out using a 5% Palladium on carbon (Pd/C) catalyst under high hydrogen pressure (100 kg/cm ²) at 60°C, achieving a yield of 95.8%. google.com The reduction of related unsaturated fatty acid esters can also be accomplished using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) to yield the corresponding alcohol. epo.orggoogleapis.com

Oxidized Derivatives (Carboxylic Acids): The oxidation of this compound to its corresponding carboxylic acid, 8-methylnonanoic acid, is a standard transformation. Aldehydes can undergo autoxidation when exposed to air, a reaction catalyzed by light and salts of transition metals, to form carboxylic acids. nih.gov For controlled laboratory synthesis, 8-methylnonanol can be oxidized to this compound using pyridinium chlorochromate (PCC). epo.orggoogle.com This same reagent is often used for the more vigorous oxidation of primary alcohols to carboxylic acids, suggesting its applicability for oxidizing this compound. A patent describes the oxidation of 8-methylnonanol to this compound in dichloromethane using PCC, with a yield of 86.3%. epo.org While this reaction is stopped at the aldehyde stage, prolonged reaction times or stronger oxidizing conditions would lead to the formation of 8-methylnonanoic acid.

The table below summarizes these transformations.

| Transformation | Starting Compound | Product | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Reduction | 8-methyl-6-nonen-1-ol | 8-Methylnonanol | H₂, 5% Pd/C, 60°C, 100 kg/cm² | google.com |

| Oxidation | 8-Methylnonanol | This compound | Pyridinium chlorochromate (PCC), dichloromethane | epo.orggoogle.com |

| Oxidation | Aldehydes (general) | Carboxylic Acids | Autoxidation (air, light, metal salts) | nih.gov |

Biosynthesis and Metabolic Pathways of 8 Methylnonanal

Enzymatic Pathways and Key Enzymes Involved

The formation and degradation of 8-methylnonanal are governed by specific enzymes that catalyze key steps in its metabolic lifecycle.

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that play a critical role in the detoxification of a wide array of endogenous and exogenous aldehydes by catalyzing their oxidation to the corresponding carboxylic acids. researchgate.net These enzymes exhibit broad substrate specificity and are known to act on various aliphatic and aromatic aldehydes. nih.govportlandpress.com In the context of this compound, ALDHs are responsible for its oxidation to 8-methylnonanoic acid. This is a crucial step in the metabolic fate of the aldehyde, converting it into a less reactive carboxylic acid that can be further metabolized. acs.org

Human liver ALDH1 and ALDH2 are known to oxidize both straight-chain and branched-chain aliphatic aldehydes. nih.gov Studies on yeast aldehyde dehydrogenases, specifically the cytosolic Ald6p, have shown activity with straight-chain aliphatic aldehydes up to C11 and the branched-chain aldehyde, isobutanal. portlandpress.com While direct studies on this compound are limited, the broad specificity of ALDHs suggests that various isoforms located in different tissues, including the liver, kidney, and heart, can catalyze this conversion. nih.gov The genome of Staphylococcus aureus is known to encode several potential aldehyde dehydrogenases with broad specificity, which are posited to convert branched-chain aldehydes to their corresponding carboxylic acids. researchgate.net

The reduction of aldehydes to their corresponding alcohols can also occur, catalyzed by enzymes such as aldehyde reductases or aldo-keto reductases (AKRs). metabolomicsworkbench.org For instance, carboxylic acid reductases (CARs) have been shown to possess aldehyde reductase activity, converting aldehydes to alcohols.

Cytochrome P450 monooxygenases (P450s) are a versatile group of heme-containing enzymes involved in the oxidation of a vast array of substrates, including fatty acids. portlandpress.comwikipedia.org While a direct role in the de novo biosynthesis of this compound is not extensively documented, P450s are crucial in the metabolism of related compounds. They are known to catalyze the hydroxylation of unactivated C-H bonds, a key reaction in the functionalization of molecules. wikipedia.org

In the biosynthesis of butenolide-type signaling molecules in Streptomyces rochei, this compound is synthesized as an intermediate. This process involves a P450 monooxygenase, SrrO, although its precise role in the direct formation of the aldehyde from its precursor is part of a larger biosynthetic cluster. fishersci.ca P450s are also involved in the ω-oxidation of fatty acids, which involves hydroxylation at the terminal methyl group. portlandpress.com This process converts a fatty acid into a dicarboxylic acid via alcohol and aldehyde intermediates. portlandpress.com Furthermore, some P450 enzymes can catalyze the reduction of α,β-unsaturated aldehydes. nih.gov

Aldehyde Dehydrogenase Activity and Related Pathways

Precursor Molecules and Metabolic Intermediates

The primary precursor for the biosynthesis of this compound is its corresponding fatty acid, 8-methylnonanoic acid. The biosynthesis of this branched-chain fatty acid begins with smaller precursor molecules derived from amino acid catabolism.

The key starting material for the synthesis of iso-branched-chain fatty acids is isobutyryl-CoA . wikipedia.org This molecule is primarily derived from the catabolism of the branched-chain amino acid valine . nih.govnih.gov The amino acid leucine (B10760876) also serves as a precursor for the synthesis of branched-chain fatty acids. nih.gov

The biosynthesis of the fatty acid chain proceeds via a type II fatty acid synthase (FASII) system. A crucial enzyme in initiating this process is β-ketoacyl-acyl carrier protein synthase III (FabH) . This enzyme catalyzes the initial condensation reaction, and its substrate specificity is a key determinant in the production of branched-chain fatty acids. acs.orgnih.gov FabH homologs in bacteria that produce branched-chain fatty acids, such as Bacillus subtilis, can utilize branched-chain acyl-CoA primers like isobutyryl-CoA. nih.govacs.org

The elongation of the initial branched-chain acyl-CoA occurs through multiple rounds of a four-step cycle involving condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbon units from malonyl-ACP. The final chain length is determined by the action of a thioesterase.

The conversion of the precursor 8-methylnonanoic acid (or more accurately, its acyl-CoA derivative, 8-methylnonanoyl-CoA) to this compound is catalyzed by an aldehyde-forming fatty acyl-CoA reductase (FACR) . nih.govfrontiersin.orgnih.gov These enzymes catalyze the reduction of fatty acyl-CoAs to their corresponding aldehydes. nih.gov

| Precursor/Intermediate | Role in Biosynthesis |

| Valine | Amino acid precursor for isobutyryl-CoA. nih.gov |

| Leucine | Amino acid precursor for branched-chain fatty acids. nih.gov |

| Isobutyryl-CoA | Starter unit for the synthesis of 8-methylnonanoic acid. wikipedia.org |

| β-ketoacyl-acyl carrier protein synthase III (FabH) | Key enzyme that initiates the synthesis of branched-chain fatty acids by condensing isobutyryl-CoA with malonyl-ACP. acs.orgnih.gov |

| 8-Methylnonanoic acid | Direct carboxylic acid precursor to this compound. nih.gov |

| Fatty Acyl-CoA Reductase (FACR) | Enzyme that catalyzes the reduction of 8-methylnonanoyl-CoA to this compound. nih.govfrontiersin.org |

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound is subject to complex genetic and molecular regulation, primarily through the control of the biosynthetic pathways of its precursor, 8-methylnonanoic acid. This regulation ensures that the production of branched-chain fatty acids is coordinated with the cell's metabolic state.

In bacteria, the utilization of branched-chain amino acids and fatty acids is controlled by a variety of transcriptional regulators. nih.govresearchgate.net In Lactococcus lactis, the pleiotropic transcriptional regulator CodY has been shown to regulate the conversion of branched-chain amino acids into branched-chain aldehydes. sciepublish.com CodY can act as a repressor, and its deletion leads to an increased production of branched-chain aldehydes. sciepublish.com

The degradation of fatty acids in many proteobacteria is regulated by transcriptional factors such as FadR and PsrA . nih.govresearchgate.net FadR, a member of the GntR family of regulators, controls the expression of genes involved in fatty acid degradation and biosynthesis. asm.org In some bacteria, a regulator from the MerR family, LiuR , controls the expression of genes involved in the degradation of leucine and other branched-chain amino acids. nih.govresearchgate.net

The expression of genes encoding key enzymes in the biosynthetic pathway is also tightly controlled. For instance, the genes encoding the components of the branched-chain keto-acid dehydrogenase (BCKD) complex, which is involved in the conversion of α-keto acids derived from branched-chain amino acids to their acyl-CoA derivatives, are often found in operons and are subject to transcriptional regulation. researchgate.net Similarly, the genes for the fatty acid synthase (FAS) system are also regulated to meet the cell's demand for fatty acids. frontiersin.org

| Regulator | Function | Organism(s) |

| CodY | Represses the conversion of branched-chain amino acids to branched-chain aldehydes. sciepublish.com | Lactococcus lactis |

| FadR | Regulates fatty acid degradation and biosynthesis. asm.org | Escherichia coli and other proteobacteria |

| LiuR | Controls the degradation of branched-chain amino acids. nih.govresearchgate.net | Pseudomonas aeruginosa and other proteobacteria |

Biotransformation Processes

Biotransformation refers to the structural modification of a chemical compound by living organisms or their enzymes. genome.jp this compound, as an aliphatic aldehyde, can be a substrate for various microbial biotransformation reactions.

Microorganisms are known to transform aliphatic aldehydes into a variety of products. acs.orgnih.gov For example, Bacillus megaterium, a bacterium isolated from strawberry leaves, can convert a series of straight-chain aliphatic aldehydes (C8-C12) into their corresponding alcohols and carboxylic acids. acs.orgnih.gov Interestingly, this bacterium can also catalyze the aldol (B89426) condensation of these aldehydes to form 2,3-dialkylacroleins, a previously unreported biotransformation product. acs.orgnih.gov Baker's yeast (Saccharomyces cerevisiae) is also well-known for its ability to mediate the biotransformation of unsaturated aliphatic aldehydes. perfumerflavorist.com

While specific studies on the biotransformation of this compound are not abundant, the general reactivity of aldehydes in microbial systems suggests that it could undergo similar transformations. These would likely include reduction to 8-methylnonan-1-ol, oxidation to 8-methylnonanoic acid, and potentially condensation reactions.

In vivo, aldehydes are generally considered to be reactive and are rapidly metabolized. acs.org The primary metabolic fate of aldehydes is oxidation to their corresponding carboxylic acids, a detoxification reaction catalyzed by aldehyde dehydrogenases. nih.gov

For this compound, it is expected to be absorbed and rapidly oxidized to 8-methylnonanoic acid . nih.gov This carboxylic acid can then enter the fatty acid β-oxidation pathway to be further metabolized for energy. nih.govaocs.orgwikipedia.org The β-oxidation of branched-chain fatty acids, such as 8-methylnonanoic acid, primarily occurs in peroxisomes. nih.govlibretexts.org This is because the branched structure can hinder the enzymes of mitochondrial β-oxidation. nih.gov The process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle. wikipedia.org

In Vitro Enzymatic Conversion Studies

Direct in vitro enzymatic studies detailing the complete biosynthesis of this compound are not extensively documented in the available research. However, the compound plays a critical role as a synthesized precursor in chemoenzymatic studies, which investigate the function of specific enzymes within broader biosynthetic pathways. Research into the biosynthesis of butenolide-type signaling molecules in Streptomyces rochei provides a key example of how this compound is utilized to probe enzymatic conversions. nih.gov

In this context, this compound is not the product of an enzymatic reaction studied in isolation, but rather a crucial building block used to chemically synthesize a substrate for subsequent enzymatic analysis. nih.gov Specifically, research by Kudo et al. (2020) involved the chemical synthesis of this compound to facilitate the investigation of the P450 monooxygenase SrrO. nih.gov

The initial step was the chemical oxidation of 8-methylnonan-1-ol to produce this compound. This reaction, while not enzymatic, was a necessary prerequisite for the subsequent bioconversion experiments. nih.gov

| Reactant | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| 8-methylnonan-1-ol | Pyridinium (B92312) chlorochromate (PCC), Sodium acetate (B1210297) | CH2Cl2 (Dichloromethane) | This compound | 86% |

The synthesized this compound was then used as a starting material in a multi-step chemical process to create a more complex molecule, 6′-deoxo-SRB1. nih.gov This molecule serves as a substrate for the P450 monooxygenase SrrO. The function of SrrO was then investigated through in vitro bioconversion experiments using a recombinant Streptomyces lividans strain engineered to express the srrO gene. nih.gov

In these experiments, the this compound-derived substrate, 6′-deoxo-SRB1, was added to a culture of the SrrO-expressing recombinant strain. The subsequent enzymatic action of SrrO converted 6′-deoxo-SRB1 into SRB1, demonstrating that SrrO is responsible for a key oxidation step in the biosynthesis of these signaling molecules. nih.gov

| Enzyme | Substrate | Host System | Product | Reaction Type |

|---|---|---|---|---|

| SrrO (P450 Monooxygenase) | 6′-deoxo-SRB1 | S. lividans TK64/pNTT01 (+SrrO) | SRB1 | Hydroxylation/Oxidation |

This chemoenzymatic approach, which relies on the initial synthesis of this compound, was fundamental in elucidating the specific function of the SrrO enzyme in vitro. nih.gov It highlights the role of this compound as an essential tool in studying enzymatic pathways, even when it is not the direct enzymatic product under investigation.

Biological and Ecological Roles of 8 Methylnonanal

Semiochemical Functions

As a semiochemical, 8-Methylnonanal is a molecule that mediates interactions between organisms. Its functions are diverse, ranging from intraspecies communication as a pheromone to its role as an attractant in insect behavior.

Pheromonal Activity in Mammalian Species

This compound has been identified as a pheromone in at least two mammalian species. It is recognized as a chemical signal for the European rabbit (Oryctolagus cuniculus) and the Red hartebeest (Alcelaphus buselaphus caama). In these species, the compound is involved in their chemical communication systems, influencing social or reproductive behaviors.

Further research into the chemical cues of sheep highlights the presence of this compound as a key volatile organic compound (VOC) in the cranial wool of Dohne Merino lambs. Studies investigating the temporal changes in the neonatal recognition cues have identified this compound as one of the few consistent constituents in the scent profile of lambs during their first week of life. This suggests its potential role in the crucial ewe-lamb bond, where the ewe uses olfactory signals to recognize her offspring. The unique blend of volatile compounds, including this compound, provides a distinct odor signature for each lamb.

| Species | Common Name | Role of this compound |

|---|---|---|

| Oryctolagus cuniculus | European Rabbit | Pheromone |

| Alcelaphus buselaphus caama | Red Hartebeest | Pheromone |

| Ovis aries (Dohne Merino) | Sheep | Component of neonatal recognition cue |

Attractant Properties in Insect Communication

The function of this compound extends to the insect world, where it acts as an attractant. nih.gov Its ability to lure insects has been noted in various contexts, including the modulation of mating behaviors. fishersci.cafragranceu.com This property is significant for understanding the chemical ecology of insect species that respond to this aldehyde. The use of such compounds as attractants is a key area of research in entomology, with potential applications in pest management and the study of insect behavior. govinfo.gov

Interspecies Chemical Communication Dynamics

The role of this compound in communication is not limited to members of the same species. In the broader context of a food web, a pheromone used for communication within a prey species can be intercepted by a predator. This makes the pheromone a "kairomone"—a chemical signal that benefits the receiver from a different species. For instance, the release of this compound by rabbits could potentially be detected by their predators, illustrating a dynamic of interspecies chemical signaling. fishersci.ca

Contribution to Olfactory Profiles

Beyond its role as a specific chemical signal, this compound is a component of complex aromas and flavors found in nature, particularly in the plant kingdom.

Role in Natural Aroma and Flavor Characteristics

This compound is a naturally occurring compound that contributes to the aromatic profiles of certain fruits and their essential oils. solubilityofthings.com It has been identified as a flavor compound in orange essence oil and is a trace component in the peel oil of Yuzu (Citrus junos), a citrus fruit known for its distinctive and aromatic scent. nih.govregulations.govresearchgate.net The odor of this compound is often described as having citrus, fruity, fatty, and waxy characteristics. solubilityofthings.comthegoodscentscompany.com

Due to these pleasant aromatic properties, it is utilized as a flavoring agent in the food and beverage industry and as a fragrance ingredient in perfumes, colognes, and other scented products. solubilityofthings.commyskinrecipes.com Research has noted its presence among the novel aldehydes found in citrus that were not previously reported to occur in nature, highlighting its unique contribution to citrus aroma. researchgate.net

| Natural Source | Odor Description | Industrial Use |

|---|---|---|

| Yuzu Oil, Orange Essence Oil | Citrus, Fruity, Fatty, Waxy | Flavor and Fragrance Agent |

Influence on Plant-Environment Interactions

Plants release a wide array of volatile organic compounds (VOCs) to interact with their surrounding environment. These interactions can include attracting pollinators, deterring herbivores, and communicating with other plants. uni.luwikipedia.org Given that this compound is a component of citrus peel oil, it is part of the plant's chemical arsenal (B13267) for mediating these relationships. regulations.gov

As a known insect attractant, its presence in a plant's volatile emissions could play a role in attracting specific insects, which may be beneficial (pollinators) or detrimental (herbivores) to the plant. This illustrates the complex nature of plant-environment interactions, where a single chemical compound can have multiple ecological effects. The emission of such aldehydes is part of a plant's strategy to adapt and respond to various environmental stimuli and stresses. ontosight.aifishersci.be

Potential as a Signaling Molecule

Involvement in Cellular Signaling Pathways (e.g., Streptomyces rochei signaling molecules SRB1 and SRB2)

The genus Streptomyces is known for producing a wide array of secondary metabolites, and this production is often regulated by diffusible signaling molecules. solubilityofthings.commdpi.com In Streptomyces rochei, the biosynthesis of the polyketide antibiotics lankacidin and lankamycin (B1674470) is controlled by butenolide-type signaling molecules known as SRB1 and SRB2. mdpi.comnih.gov

Research into the chemical structures of SRB1 and SRB2 has revealed their composition. mdpi.comnih.gov SRB1 is identified as 2-(1'-hydroxyl-6'-oxo-8'-methylnonyl)-3-methyl-4-hydroxybut-2-en-1,4-olide, and SRB2 is 2-(1'-hydroxyl-6'-oxo-8'-methyldecyl)-3-methyl-4-hydroxybut-2-en-1,4-olide. mdpi.comnih.gov The side chains of these signaling molecules are structurally related to this compound. Specifically, the 8'-methylnonyl side chain of SRB1 is a derivative of this compound.

In studies aimed at elucidating the biosynthesis of these signaling molecules, this compound was chemically synthesized as a reference compound. mdpi.comnih.gov This synthesis was part of the broader research effort to understand the components and pathways involved in the production of SRB1 and SRB2 by Streptomyces rochei. mdpi.comnih.gov While SRB1 and SRB2 are the identified signaling molecules that induce antibiotic production, the structural similarity of their side chains to this compound is noteworthy in the context of their biosynthesis. mdpi.comnih.gov

The signaling pathway for lankacidin production in S. rochei involves a cascade from srrX through srrA to srrY. nih.gov For lankamycin production, srrY directly activates the transcription of srrZ. nih.gov The butenolide signaling molecules SRB1 and SRB2 are capable of inducing the production of both lankacidin and lankamycin at nanomolar concentrations. nih.gov

**Table 1: Signaling Molecules in *Streptomyces rochei***

| Signaling Molecule | Chemical Name | Molecular Formula | Role |

|---|---|---|---|

| SRB1 | 2-(1'-hydroxyl-6'-oxo-8'-methylnonyl)-3-methyl-4-hydroxybut-2-en-1,4-olide | C₁₅H₂₄O₅ | Induces lankacidin and lankamycin production. nih.gov |

| SRB2 | 2-(1'-hydroxyl-6'-oxo-8'-methyldecyl)-3-methyl-4-hydroxybut-2-en-1,4-olide | C₁₆H₂₆O₅ | Induces lankacidin and lankamycin production. nih.gov |

Analytical Methodologies for 8 Methylnonanal Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of volatile and semi-volatile compounds like 8-methylnonanal. frontiersin.org It allows for the separation of the analyte from a complex mixture, which is a critical step before identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile organic compounds, including this compound. frontiersin.orgqa-group.com In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. qa-group.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for highly confident identification by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). nist.govchromatographyonline.cominnovareacademics.in

The coupling of a gas chromatograph with a mass spectrometer provides both qualitative and quantitative analysis. qa-group.com For quantification, specific ions characteristic of this compound are monitored. The abundance of these ions is proportional to the concentration of the compound in the sample. researchgate.net This technique is noted for its high sensitivity and the ability to analyze complex mixtures. qa-group.comnih.gov For instance, GC-MS has been successfully employed to identify this compound as a volatile compound in carob plant extracts. nih.gov The use of solid-phase microextraction (SPME) can be coupled with GC-MS to extract and concentrate volatile compounds from the headspace of a sample before analysis. nih.gov

Advanced GC-MS techniques, such as multidimensional gas chromatography-mass spectrometry, offer even greater resolving power for complex samples. researchgate.net Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions, which is particularly useful for determining trace levels of compounds in complex matrices. researchgate.netnih.gov

High-performance liquid chromatography (HPLC) is another versatile separation technique applicable to the analysis of aldehydes. researchgate.netacs.orggantep.edu.tr While GC-MS is often preferred for volatile aldehydes, HPLC is advantageous for less volatile or thermally unstable compounds. In HPLC, the sample is pumped through a column packed with a stationary phase in a liquid mobile phase. gantep.edu.tr

A particularly important application of HPLC in the context of this compound is chiral separation. Since this compound possesses a chiral center at the C8 position, it can exist as two enantiomers (mirror images). These enantiomers often exhibit different biological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. csfarmacie.czchiralpedia.comijbamr.com The development of a chiral HPLC method involves screening various chiral columns and mobile phases to achieve optimal resolution between the enantiomers. ijbamr.comsigmaaldrich.com This technique is crucial for enantioselective synthesis and for studying the biological roles of individual enantiomers. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound. They provide detailed information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules. msu.edumetu.edu.tramazon.com It is based on the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). vanderbilt.edu

¹H-NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift, signal splitting (multiplicity), and integration of the signals in a ¹H-NMR spectrum are used to piece together the carbon-hydrogen framework of the molecule.

¹³C-NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C-NMR spectrum. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Together, ¹H-NMR and ¹³C-NMR data, often supplemented with 2D NMR techniques like COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals and confirm the structure of this compound. mdpi.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists ¹H-NMR and ¹³C-NMR as identification tests for this compound. fao.org

The following table summarizes the expected NMR data for this compound based on its structure.

| Technique | Key Information Provided |

| ¹H-NMR | - Chemical shifts indicating the electronic environment of protons. - Signal splitting patterns revealing neighboring protons. - Integration values corresponding to the number of protons. |

| ¹³C-NMR | - Number of signals corresponding to unique carbon atoms. - Chemical shifts indicating the type of carbon (alkane, adjacent to carbonyl, etc.). |

| DEPT-NMR | - Differentiates between CH₃, CH₂, CH, and quaternary carbons. |

| 2D-NMR (COSY, HSQC, HMBC) | - Shows correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by 2-3 bonds (HMBC) for complete structural assignment. |

Advanced Analytical Approaches for Complex Matrices

Analyzing this compound in complex matrices such as food, beverages, and biological samples presents unique challenges due to the presence of numerous interfering compounds. unime.itcsnbiology.org Advanced analytical approaches are often necessary to achieve the required selectivity and sensitivity.

These approaches often involve a combination of sophisticated sample preparation techniques with high-resolution separation and detection methods. For example, the aforementioned SPME is a solvent-free extraction method ideal for isolating volatile analytes like this compound from complex food matrices before GC-MS analysis. nih.gov

Multidimensional chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), provide significantly enhanced separation power compared to conventional GC, allowing for the resolution of target analytes from a complex background. When coupled with a mass spectrometer, GC×GC-MS is a powerful tool for the detailed analysis of volatile profiles in challenging samples.

Furthermore, the development of innovative and sustainable analytical methods, such as those that minimize the use of organic solvents, is an ongoing area of research. unime.it These "green" analytical approaches are important for reducing the environmental impact of chemical analysis.

Theoretical and Computational Studies Pertaining to 8 Methylnonanal

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in understanding how a molecule's chemical structure influences its biological or sensory effects. For 8-methylnonanal, these methodologies are primarily applied to elucidate the origins of its characteristic fragrance.

The olfactory character of aliphatic aldehydes is significantly influenced by their molecular architecture, including chain length, branching, and the presence of functional groups. alphaaromatics.comscentspiracy.com SAR studies for fragrance molecules aim to correlate these structural features with specific odor descriptors (e.g., fruity, waxy, citrus) and performance metrics like odor threshold.

A key structural feature of this compound is the methyl group at the C-8 position. This branching distinguishes it from its linear isomer, decanal (B1670006). This substitution has a pronounced effect on its odor profile, which is described as a sweet, fruity aroma with green notes. nih.gov The position of the methyl group is crucial; for instance, 4-methylnonanal (B3059071) has different reported odor characteristics. thegoodscentscompany.com A patent evaluating methyl-branched aliphatic compounds highlighted the potent fragrance of this compound. google.com The study demonstrated that its odor threshold was significantly lower (0.01 ppm) compared to related compounds like 2-methyl decanal (5.0 ppm), indicating that the specific branching in this compound leads to a much stronger scent. google.com

QSAR methodologies take this a step further by creating mathematical models that quantitatively link structural descriptors to activity. acs.org For fragrance compounds, these models can predict properties like odor intensity and character. mdpi.com While specific QSAR models exclusively for this compound are not widely published, general models for aliphatic aldehydes are relevant. escholarship.org These models often use descriptors such as:

Topological indices: Which describe molecular branching and size.

Quantum chemical parameters: Such as electrostatic potential and frontier orbital energies, which relate to intermolecular interactions.

Physicochemical properties: Like the octanol-water partition coefficient (logP) and vapor pressure, which influence the transport of the molecule to olfactory receptors. mdpi.com

The table below summarizes the odor characteristics of this compound in comparison to structurally related aldehydes, illustrating the principles of SAR.

| Compound | Structure | Odor Description | Key Structural Difference from this compound |

| This compound | CC(C)CCCCCCC=O | Sweet, fruity, green notes. nih.gov | - |

| Nonanal | CCCCCCCCC=O | Fatty, citrus (orange), and floral (rose) notes. alphaaromatics.com | Linear chain (no methyl branch). |

| Decanal | CCCCCCCCCC=O | Penetrating, sweet, waxy, with a prominent orange peel note. scentspiracy.comnih.gov | Linear chain, one additional carbon atom. |

| Octanal | CCCCCCCC=O | Powerful, scratchy, orange-like fatty odor. scentspiracy.comwikipedia.org | Linear chain, one fewer carbon atom. |

This table was generated based on the provided search results.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic, atomistic view of a molecule's behavior, offering insights into its conformation, flexibility, and interactions with its environment.

Molecular Modeling allows for the visualization of the three-dimensional structure of this compound and the calculation of its electronic properties. The branched iso-structure, with the methyl group near the end of the alkyl chain, creates a specific steric profile that influences how it fits into the binding pockets of olfactory receptors. Computational tools can predict various properties, such as the molecule's surface electrostatic potential, which is critical for understanding non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern receptor binding.

Molecular Dynamics (MD) Simulations are used to study the time-dependent behavior of molecular systems. fragranceu.com An MD simulation tracks the motions of atoms and molecules over time by numerically solving Newton's equations of motion. aip.org For this compound, MD simulations can be employed to:

Explore Conformational Space: The long aliphatic chain of this compound is flexible. MD simulations can map its accessible conformations in different environments, such as in a vacuum, in solution, or near a model biological membrane. This is crucial as the biologically active conformation that binds to an olfactory receptor may not be the lowest energy state in isolation.

Simulate Intermolecular Interactions: Recent theoretical studies, while not on this compound itself, have used MD simulations to investigate the stability and dissociation of clusters containing aldehydes and other molecules like acids and bases. rsc.org These studies show that aldehydes can form hydrogen-bonded complexes and that the stability of these complexes is influenced by the surrounding molecules. rsc.org This methodology is directly applicable to studying how this compound interacts with amino acid residues in an olfactory receptor binding site.

Study Behavior at Interfaces: The interaction of fragrance molecules at the air-water interface of the olfactory mucus is a critical step in olfaction. MD simulations can model this process, providing details on the orientation and dynamics of this compound as it approaches the receptor neurons.

First-principles MD simulations, which use quantum mechanics to calculate forces, have been used to study the reactivity of aldehydes under extreme conditions, demonstrating how the aldehyde functional group can participate in chemical reactions. aip.orgaip.org While these conditions are not physiological, the simulations provide fundamental insights into the chemical potential of the aldehyde group in this compound.

Chemoinformatics and Database Integration for Compound Analysis

Chemoinformatics provides the infrastructure and tools to manage and analyze large datasets of chemical information, which is essential for modern fragrance research. alphaaromatics.comacdlabs.com

Database Integration is the process of combining chemical and biological data from multiple sources to build a comprehensive profile of a compound. For this compound, information is spread across various public and proprietary databases:

Chemical Databases: PubChem, a public repository maintained by the NCBI, provides fundamental information for this compound (CID 14862), including its structure, synonyms (like isodecylaldehyde), and computed physicochemical properties. nih.govnih.gov Other databases like ChemSpider and the NIST Chemistry WebBook also house data on this compound.

Flavor and Fragrance Databases: Specialized databases are crucial for sensory information. Resources like The Good Scents Company, FlavorDB, and the FEMA Flavor Ingredient Library contain data on odor profiles, natural occurrences, and usage levels for thousands of compounds, including this compound. nih.govnih.govacs.orgthegoodscentscompany.com

Biological Activity Databases: Databases that link chemicals to biological activities can provide further context, even if the data is not directly related to olfaction.

Integrating these sources allows researchers to build a holistic view, connecting the chemical structure of this compound to its sensory properties, natural sources, and regulatory status.

Chemoinformatics Tools are then used to analyze this integrated data. Open-source toolkits like RDKit and commercial software platforms are used to perform a variety of analyses: mdpi.comacdlabs.com

Descriptor Calculation: Generating a wide range of molecular descriptors (topological, constitutional, physicochemical) that are used in QSAR models.

Similarity and Diversity Analysis: Searching for structurally similar molecules to this compound to explore related odor profiles or, conversely, to ensure a diverse selection of compounds for screening. This is often done using molecular fingerprints. nih.gov

Virtual Screening: Using computational models to screen large virtual libraries of compounds to identify new molecules with potentially interesting fragrance properties, guided by the structural features of known odorants like this compound.

The combination of comprehensive, integrated databases and powerful chemoinformatic analysis tools accelerates the discovery and design of new fragrance ingredients and provides a deeper understanding of the structure-odor relationships of existing ones. nih.govalwsci.comresearchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Pathways

The complete enzymatic and genetic pathways leading to the formation of 8-Methylnonanal in most organisms remain largely uncharacterized. While it is known to be a product of the ozonolysis of specific unsaturated fatty acids found on human skin, such as cis-14-methylpentadec-6-enoic acid and cis-16-methylheptadec-8-enoic acid, the endogenous biosynthetic routes in animals and microbes are not well understood. amazonaws.com

Future research should prioritize the identification of the specific enzymes—such as desaturases, elongases, and fatty acid synthases—responsible for producing the branched-chain fatty acid precursors. Modern techniques in molecular biology offer powerful tools for this purpose. nih.gov Heterologous expression, where candidate genes are expressed in a host organism like Saccharomyces cerevisiae or Aspergillus niger, can be used to test gene function and identify the enzymes involved in the pathway. nih.govfrontiersin.org Furthermore, advanced analytical methods like retrobiosynthetic NMR analysis can trace the metabolic flow from primary metabolites to the final product, helping to map the entire pathway. core.ac.uk A chemoproteomics approach, using probes to capture and identify enzymes that interact with biosynthetic intermediates, could also accelerate the discovery of novel pathway components, which is especially useful in organisms where metabolic genes are not clustered. frontiersin.org

Discovery of New Biological Functions and Interactions

This compound has been identified as a significant chemical signal in several species. It is a component of the pheromonal communication system in the European rabbit (Oryctolagus cuniculus) and the Red hartebeest (Alcelaphus buselaphus caama). pherobase.com It also plays a role as a key volatile organic compound (VOC) in the neonatal recognition cue that allows ewes to identify their lambs. core.ac.ukoup.com In the microbial world, it serves as a synthetic precursor to butenolide-type signaling molecules in the bacterium Streptomyces rochei, which regulate antibiotic production. nih.govmdpi.com

Despite these findings, the full scope of its biological activity is likely much broader. A primary direction for future research is to move beyond identification to a functional understanding of its role in these interactions. This includes behavioral studies to determine the precise message conveyed by this compound in mammalian chemical communication. Investigating its potential role as a human semiochemical is another fascinating avenue, given that its precursors are found in skin lipids. amazonaws.com Further exploration into its function in microbial communities could reveal new roles in inter-species signaling or competition. The discovery of its involvement in the biosynthesis of signaling molecules in Streptomyces suggests it could be a building block for other complex natural products in different species. mdpi.com

Development of Advanced Synthetic Strategies for Enantiomers and Derivatives

The biological activity of chiral molecules like this compound often resides in a single enantiomer. Therefore, the development of efficient and highly selective synthetic methods to produce enantiomerically pure forms is crucial for both functional studies and potential commercial applications. While methods for its synthesis exist, including those that are part of multi-step syntheses of more complex molecules, future work should focus on improving stereoselectivity. nih.govup.ac.zaidsi.md Methodologies like the Sharpless asymmetric epoxidation can be employed to create chiral building blocks for the enantioselective synthesis of the target molecule. up.ac.za

Beyond enantiomers, the synthesis of novel derivatives presents another key research direction. For instance, creating deuterium-enriched this compound can slow its rate of autoxidation, enhancing its stability for use in field applications like pest management. google.comgoogle.com The development of derivatives could also lead to molecules with altered or enhanced biological activity, new flavor and fragrance profiles, or improved properties for industrial use.

Applications in Ecologically Sustainable Biocontrol and Chemical Ecology